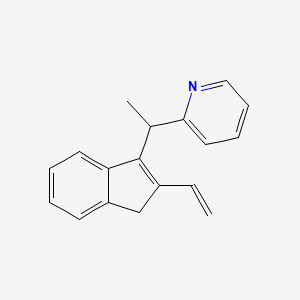
2-De(dimethylamino)-2-vinyl Dimetindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-De(dimethylamino)-2-vinyl Dimetindene is a synthetic organic compound that belongs to the class of antihistamines. It is structurally related to dimetindene, a well-known antihistamine used to treat allergic reactions. The compound is characterized by the presence of a dimethylamino group and a vinyl group attached to the dimetindene core structure. This modification enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-De(dimethylamino)-2-vinyl Dimetindene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the dimetindene core structure.
Introduction of Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Vinylation: The vinyl group is introduced via a vinylation reaction, often using a vinyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of the starting materials are prepared.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-De(dimethylamino)-2-vinyl Dimetindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The dimethylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: N-oxides of this compound.
Reduction Products: Ethyl derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-De(dimethylamino)-2-vinyl Dimetindene has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of vinyl and dimethylamino groups.
Biology: The compound is used in research on histamine receptors and their role in allergic reactions.
Medicine: It is investigated for its potential use in treating allergic conditions and as a lead compound for developing new antihistamines.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-De(dimethylamino)-2-vinyl Dimetindene involves:
Histamine Receptor Antagonism: The compound binds to histamine H1 receptors, blocking the action of histamine and preventing allergic reactions.
Molecular Targets: The primary molecular target is the histamine H1 receptor.
Pathways Involved: The compound interferes with the histamine signaling pathway, reducing symptoms of allergic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimetindene: The parent compound, used as an antihistamine.
Diphenhydramine: Another antihistamine with a similar mechanism of action.
Chlorpheniramine: A first-generation antihistamine with similar pharmacological properties.
Uniqueness
2-De(dimethylamino)-2-vinyl Dimetindene is unique due to the presence of both a dimethylamino group and a vinyl group, which enhance its pharmacological properties compared to its parent compound, dimetindene. This modification potentially offers improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
2-[1-(2-ethenyl-3H-inden-1-yl)ethyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-3-14-12-15-8-4-5-9-16(15)18(14)13(2)17-10-6-7-11-19-17/h3-11,13H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUDWUKARQONRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

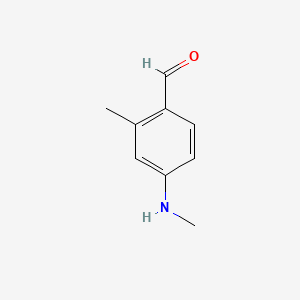
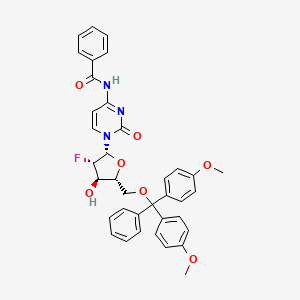


![D-[2-13C]xylose](/img/structure/B584055.png)

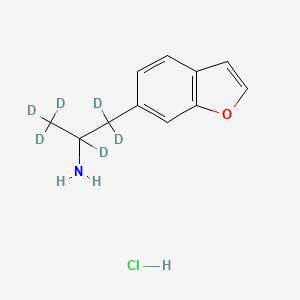
![L-[2-13C]Xylose](/img/structure/B584058.png)
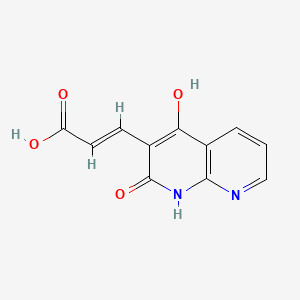

![D-[5-13C]Xylose](/img/structure/B584065.png)
![L-[5-13C]xylose](/img/structure/B584066.png)
